2-(Benzyloxy)-2-methylpropanal
Overview
Description
2-(Benzyloxy)-2-methylpropanal is an organic compound that belongs to the class of benzyl ethers It is characterized by the presence of a benzyloxy group attached to a methylpropanal backbone
Scientific Research Applications
2-(Benzyloxy)-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving benzyl ethers.
Industry: Used in the production of fragrances and flavoring agents.
Safety and Hazards
Future Directions
The future directions for “2-(Benzyloxy)-2-methylpropanal” could involve further exploration of its synthesis, reactivity, and potential applications. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack, which could be an area of future research .
Mechanism of Action
Target of Action
Similar compounds, such as benzylic halides, are known to react via sn1 and sn2 pathways . The adjacent aromatic ring enhances the reactivity of these compounds .
Mode of Action
It can be inferred from similar compounds that it may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The oxygen in the compound can act as a nucleophile in competition with nitrogen, leading to the reversible formation of a hemiketal .
Biochemical Pathways
Similar compounds are known to participate in various metabolic pathways, including catabolic pathways that break down larger molecules into smaller ones .
Pharmacokinetics
The principles of pharmacokinetics suggest that the compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds are known to undergo oxidation at the benzylic position, leading to the formation of new compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-(Benzyloxy)-2-methylpropanal. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents, is known to be influenced by mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzyloxy)-2-methylpropanal can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with 2-methylpropanal in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the benzyloxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of specialized catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzyl ethers.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar structure but lacks the aldehyde group.
2-Methylpropanal: Lacks the benzyloxy group.
Benzyl ethers: Compounds with similar benzyloxy groups but different alkyl backbones.
Uniqueness
2-(Benzyloxy)-2-methylpropanal is unique due to the presence of both a benzyloxy group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
2-methyl-2-phenylmethoxypropanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXDMMPRRCEHHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145486-31-3 | |
Record name | 2-(benzyloxy)-2-methylpropanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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